molecular formula C21H18N2OS B2669160 (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone CAS No. 862826-71-9

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone

Cat. No.: B2669160
CAS No.: 862826-71-9
M. Wt: 346.45
InChI Key: DRGZSZWJVZHPAT-UHFFFAOYSA-N
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Description

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a naphthalene moiety, and a benzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the benzylthio group and the naphthalene moiety. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde under acidic conditions.

    Introduction of the benzylthio group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the imidazole ring.

    Attachment of the naphthalene moiety: This can be done through a Friedel-Crafts acylation reaction, where the imidazole derivative reacts with naphthoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the naphthalene moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzyl halides, thiols, Lewis acids

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted imidazole derivatives

Scientific Research Applications

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, while the naphthalene moiety can participate in π-π interactions with aromatic amino acids in proteins. The benzylthio group can undergo redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
  • (1-(4-pentenyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
  • Naphthalen-1-yl-(4-pentyloxynaphthalen-1-yl)methanone

Uniqueness

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(naphthalen-1-yl)methanone is unique due to its combination of an imidazole ring, a naphthalene moiety, and a benzylthio group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential for use in different scientific fields further highlight its uniqueness.

Properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-naphthalen-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c24-20(19-12-6-10-17-9-4-5-11-18(17)19)23-14-13-22-21(23)25-15-16-7-2-1-3-8-16/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGZSZWJVZHPAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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